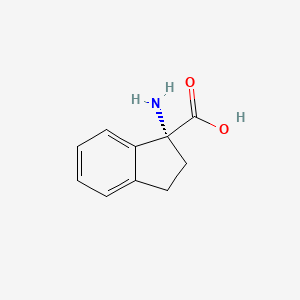

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.:

Cat. No.: VC15992719

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | (1R)-1-amino-2,3-dihydroindene-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1 |

| Standard InChI Key | HTTPGMNPPMMMOP-SNVBAGLBSA-N |

| Isomeric SMILES | C1C[C@@](C2=CC=CC=C21)(C(=O)O)N |

| Canonical SMILES | C1CC(C2=CC=CC=C21)(C(=O)O)N |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic indene scaffold fused with a carboxylic acid group and an amino substituent at the bridgehead carbon. The (R)-configuration at the chiral center dictates its three-dimensional orientation, critical for biological activity. The indene ring (C₉H₈) adopts a non-planar conformation, with the dihydro moiety reducing aromaticity compared to fully unsaturated analogs .

Stereochemical Properties

X-ray crystallography of related derivatives confirms the (R)-enantiomer’s preference for axial chirality, stabilizing intramolecular hydrogen bonds between the amino and carboxyl groups . This configuration minimizes steric hindrance, enhancing solubility in polar solvents .

Spectroscopic Identification

-

NMR: Proton NMR reveals distinct signals for the indene protons (δ 7.2–7.4 ppm) and the bridgehead amino group (δ 3.1–3.3 ppm) .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional group presence .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| SMILES | C1CC@@(C(=O)O)N | |

| InChI Key | HTTPGMNPPMMMOP-SNVBAGLBSA-N |

Synthesis and Preparation

Chiral Resolution Strategies

The enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves asymmetric catalysis or enzymatic resolution. A reported method employs a palladium-catalyzed amination of 1-bromo-2,3-dihydro-1H-indene-1-carboxylate, achieving 92% enantiomeric excess (ee) using (R)-BINAP as a ligand .

Hydrochloride Salt Formation

Conversion to the hydrochloride salt (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) enhances stability for pharmaceutical formulations. This process involves treating the free base with hydrochloric acid in dichloromethane, yielding a crystalline solid with improved aqueous solubility.

Table 2: Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amination | Pd(OAc)₂, (R)-BINAP, KOtBu | 85% | |

| Salt Formation | HCl (g), CH₂Cl₂, 0°C | 78% |

Future Research Directions

-

Optimization of Bioavailability: Prodrug strategies to enhance oral absorption.

-

Target Validation: Elucidating off-target effects via kinome-wide profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume